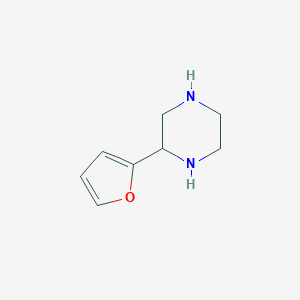

2-(Furan-2-yl)piperazine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(furan-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKVZWIGUJYFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587671 | |

| Record name | 2-(Furan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111760-37-3 | |

| Record name | 2-(Furan-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Furanyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Furan and Piperazine Containing Chemical Compounds

General Synthetic Strategies for Piperazine (B1678402) Derivatives

The piperazine ring is a privileged scaffold in medicinal chemistry. Its synthesis and functionalization are crucial for the development of new therapeutic agents. General strategies often involve forming the heterocyclic ring or modifying a pre-existing piperazine core.

Acylation Reactions

N-acylation is a fundamental and widely used reaction for functionalizing the piperazine ring. This reaction involves treating piperazine or its derivatives with acylating agents like acyl halides or acid anhydrides to form amide bonds. nih.gov This method can be used to produce mono-acylated or N,N'-diacylated piperazine derivatives. researchgate.net For instance, new unsaturated piperazine compounds can be obtained through the reaction of piperazine and its derivatives with various acylation reactive groups. researchgate.net

Challenges in this area include achieving selective mono-acylation, as the second nitrogen atom can also react. To address this, methods using enzymes like Pseudomonas Stutzeri Lipase (PSL) have been developed for the selective acylation of piperazines with esters as acyl donors under milder, more environmentally friendly conditions. aablocks.com Another approach involves the in-situ activation of carboxylic acids with reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which allows for the rapid and high-yield synthesis of monoacylated piperazine derivatives at room temperature. google.com

Table 1: Selected Acylation Methods for Piperazine Synthesis

| Method | Acylating Agent / Reagent | Key Features | References |

|---|---|---|---|

| Classical Acylation | Acyl halides, Acid anhydrides | Standard method for forming N-acylpiperazines. | nih.gov |

| Unsaturated Acylation | Unsaturated acyl chlorides | Introduces unsaturated moieties to the piperazine core. | researchgate.net |

| Enzymatic Acylation | Esters with Pseudomonas Stutzeri Lipase (PSL) | High selectivity for mono-acylation; green chemistry approach. | aablocks.com |

| CDMT Activation | Carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine | Rapid, mild conditions; good yields for mono-acylation. | google.com |

Condensation Reactions

Condensation reactions, where two molecules combine with the loss of a small molecule such as water, are versatile for synthesizing and functionalizing piperazine derivatives. For example, piperazine derivatives containing a bi-2-naphthyl moiety have been synthesized via acylation followed by condensation with 1,2-diamines. haramaya.edu.et

Schiff base condensation is another important application. A new piperazine-based diamine has been condensed with salicylaldehyde (B1680747) to prepare a piperazine-based Schiff base hydrazone. a2bchem.com Furthermore, solid-phase synthesis using Knoevenagel-type condensation has been employed to create monoacyl piperazines, demonstrating the utility of this reaction for combinatorial chemistry. asianpubs.org

Nucleophilic Addition Reactions

The nitrogen atoms in the piperazine ring are nucleophilic, allowing them to participate in various nucleophilic addition reactions. A prominent example is the aza-Michael addition, where piperazine adds to α,β-unsaturated compounds. This reaction can be controlled to yield either monosubstituted or symmetrically disubstituted products.

Another application is the synthesis of N-glucosides, where substituted piperazines react via nucleophilic addition with acetylated glucopyranosyl isothiocyanate, yielding products with potential fungicidal activity. In a unique approach, a piperazine derivative, 5-oxopiperazinium-3-sulfonate monohydrate, was synthesized through the nucleophilic addition of a bisulfite ion to a pyrazine (B50134) ring, followed by the nucleophilic attack of water.

Oxidative Radical Cyclization Reactions

Modern synthetic chemistry has seen the rise of powerful radical-based methods for constructing heterocyclic rings. Oxidative radical cyclization offers a regioselective pathway to complex piperazine structures. One such method employs manganese(III) acetate (B1210297) [Mn(OAc)3] to mediate the oxidative radical cyclization of unsaturated diacyl or alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds, producing novel piperazine-dihydrofuran compounds. The mechanism involves the formation of a radical intermediate that is more stable when adjacent to an aromatic ring, which directs the regioselectivity of the cyclization.

More recently, photoredox catalysis has emerged as a powerful tool. These methods, often branded with acronyms like SnAP (Stannyl Amine Protocol) or CLAP (Carboxylic Lic Amine Protocol), generate α-aminyl radicals from suitable precursors. These radicals can then undergo a 6-endo-trig cyclization with an in-situ generated imine to furnish the C-substituted piperazine core. This approach is valued for its operational simplicity and tolerance of a wide range of functional groups.

Table 2: Oxidative Radical Cyclization Strategies for Piperazine Synthesis

| Method | Key Reagent / Catalyst | Radical Precursor | Key Features | References |

|---|---|---|---|---|

| Manganese-Mediated | Manganese(III) acetate [Mn(OAc)3] | Unsaturated piperazine derivatives | Mediates cyclization with 1,3-dicarbonyls. | |

| Photoredox Catalysis (CLAP) | Iridium-based photocatalyst | Amino-acid-derived diamine (via decarboxylation) | Avoids toxic tin reagents; sustainable approach. | |

| Organic Photoredox Catalysis | Organic photoredox catalyst | Ene-carbamates / Diamines | Operationally simple, programmable, circumvents need for specific radical precursors. |

Synthesis of Specific 2-(Furan-2-yl)piperazine Derivatives and Related Structures

The synthesis of specific derivatives combines the furan (B31954) and piperazine heterocycles. These efforts often involve multi-step sequences where one heterocycle is used as a building block to construct or attach the other. For example, a series of (E)-1-[4-(3-Chlorobenzyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one derivatives were synthesized by reacting 2-furylacrylic acid with N-substituted benzyl (B1604629) piperazines using peptide coupling agents.

Preparation of 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride

The compound 1-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-2-phenoxypropan-1-one hydrochloride has the molecular formula C19H25ClN2O4. nih.gov While a detailed, step-by-step synthetic procedure for this specific molecule is not detailed in the surveyed literature, its structure suggests a convergent synthesis. Such a synthesis would likely involve the preparation of two key intermediates: a 2-(furan-2-yl)-2-hydroxyethyl substituted piperazine and 2-phenoxypropanoic acid or its activated derivative. The final step would be an acylation reaction, coupling the piperazine nitrogen with the carboxylic acid to form the final amide bond, followed by salt formation with hydrochloric acid.

Synthesis of N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide and Analogs

The synthesis of N'-cycloheptyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide and its analogs has been documented. a2bchem.com While specific details of the synthetic pathway for N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide were not found in the provided search results, the synthesis of similar structures, such as 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, has been described. nih.gov This suggests that a common synthetic approach might involve the acylation of a 2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylamine intermediate with cyclohexanecarbonyl chloride or a related activated carboxylic acid derivative.

Preparation of Furan-2-yl(piperazin-1-yl)methanone Derivatives

The synthesis of Furan-2-yl(piperazin-1-yl)methanone derivatives has been achieved through various methods. One approach involves the reaction of 2-furoic acid with piperazine. researchgate.net Another described method is the reaction of saccharin (B28170) derivatives with 1-(2-fluorophenyl)piperazine.

A series of N-aralkylated derivatives of furyl(piperazin-1-yl)methanone has been synthesized. pjps.pk This was accomplished by reacting 2-furoyl chloride with piperazine to form (furan-2-yl)(piperazin-1-yl)methanone, which was then reacted with various aralkyl halides to yield the final products. pjps.pk The structures of these compounds were confirmed using IR, 1H-NMR, and mass spectrometry. pjps.pk

Derivatives such as [4-(4-amino-6,7-dimethoxy-quinazolin-2-yl)piperazin-1-yl]-(2-furyl)methanone have also been synthesized, highlighting the versatility of this scaffold for creating more complex molecules. solubilityofthings.com

Table 1: Examples of Synthesized Furan-2-yl(piperazin-1-yl)methanone Derivatives and Starting Materials

| Final Compound | Starting Materials | Reference |

|---|---|---|

| 2-Furyl[(4(2-phenethyl)-1-piperazinyl)]methanone | 2-Furoyl chloride, Piperazine, (2-bromoethyl)benzene | pjps.pk |

| 2-Furyl[4-(2-chlorobenzyl)-1-piperazinyl]methanone | 2-Furoyl chloride, Piperazine, 1-(bromomethyl)-2-chlorobenzene | pjps.pk |

| [4-(Furan-2-carbonyl)piperazin-1-yl]acetamide | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, 1-(2-furoyl)piperazine (B32637) | jchr.org |

| Piperazin-1-yl(tetrahydrofuran-2-yl)methanone | Tetrahydro-2-furoic acid, Piperazine | researchgate.net |

Synthesis of 2-(Furan-2-yl)-5-(piperazin-1-ylmethyl)-1,3-benzoxazole and Related Benzoxazole (B165842) Derivatives

The synthesis of 2-(Furan-2-yl)-5-(piperazin-1-ylmethyl)-1,3-benzoxazole and its analogs involves a multi-step process. nih.gov A key intermediate, 2-(Furan-2-yl)-5-methyl-1,3-benzoxazole, can be prepared from the corresponding amide. nih.gov This intermediate can then be subjected to bromination followed by reaction with a piperazine derivative to yield the desired product. nih.govresearchgate.net

For instance, 2-(Furan-2-yl)-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-benzoxazole hydrochloride was prepared from 2-(furan-2-yl)-5-(bromomethyl)-1,3-benzoxazole and phenylpiperazine. nih.gov The synthesis of the unsubstituted 2-(Furan-2-yl)-5-(piperazin-1-ylmethyl)-1,3-benzoxazole involves the removal of a protecting group, such as a Boc group, using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.gov

The general synthetic strategy allows for the introduction of various substituents on both the piperazine ring and the benzoxazole core, leading to a diverse library of compounds. nih.govmdpi.comresearchgate.net

Purification and Characterization Techniques

Following synthesis, the purification of furan- and piperazine-containing compounds is essential to remove impurities, unreacted starting materials, and by-products. Common purification methods include column chromatography and recrystallization. jocpr.com Column chromatography, using a mobile phase of varying polarity such as a mixture of ethyl acetate and petroleum ether, is frequently utilized to isolate the desired compound. jocpr.com Subsequent to purification, a comprehensive characterization is performed to confirm the structure and purity of the synthesized compounds.

Spectroscopic Analysis (IR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of novel compounds.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For instance, in a series of dibenzofuran-piperazine derivatives, characteristic N-H stretching bands were observed in the range of 3329–3358 cm⁻¹, and amide carbonyl (C=O) stretching vibrations were seen around 1673-1678 cm⁻¹. gazi.edu.trtandfonline.com In another example, the IR spectrum of Prop-2-yn-1-yl 4-(furan-2-carbonyl)piperazine-1-carboxylate showed distinct peaks at 3238 cm⁻¹ (alkyne C-H), 1718 cm⁻¹ (ester C=O), and 1631 cm⁻¹ (amide C=O). mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed structure of a molecule.

¹H-NMR provides information about the chemical environment of protons. In dibenzofuran-piperazine derivatives, protons of the piperazine ring typically appear as broad singlets in the range of 2.42–3.86 ppm. gazi.edu.trtandfonline.com For Prop-2-yn-1-yl 4-(furan-2-carbonyl)piperazine-1-carboxylate, the ¹H-NMR spectrum in CDCl₃ showed signals for the piperazine protons as multiplets at 3.6 ppm and 3.82 ppm, and the furan protons at 6.51 ppm, 7.06 ppm, and 7.51 ppm. mdpi.com

¹³C-NMR provides information about the carbon skeleton of a molecule. In the ¹³C-NMR spectrum of Prop-2-yn-1-yl 4-(furan-2-carbonyl)piperazine-1-carboxylate, the carbonyl carbons of the ester and amide groups were observed at 154.9 ppm and 158.3 ppm respectively, while the furan ring carbons appeared at 122.2 ppm, 127.5 ppm, 158.3 ppm, and 164.9 ppm. mdpi.com For a series of 2-(furan-2-yl)-5-(4-phenylpiperazin-1-yl)thiazolo[5,4-d]pyrimidin-7-amine derivatives, the carbon signals for the furan and piperazine rings were clearly identified, confirming the successful synthesis of the hybrid molecules. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula. For example, the M+1 peak in the mass spectra of dibenzofuran-piperazine derivatives was consistent with their calculated molecular weights. gazi.edu.trtandfonline.com Similarly, HRMS (ESI-TOF) was used to confirm the elemental composition of various furan-piperazine compounds. rsc.org

Table 1: Spectroscopic Data for Selected Furan-Piperazine Compounds

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrometry (m/z) | Reference |

|---|---|---|---|---|---|

| Prop-2-yn-1-yl 4-(furan-2-carbonyl)piperazine-1-carboxylate | 2.51 (t), 3.6 (m), 3.82 (t), 4.74 (d), 6.51(dd), 7.06 (dd), 7.51 (dd) | 54.64, 63.90, 86.18, 89.19, 122.2, 127.5, 154.9, 158.3, 164.9, 169.7 | 3238, 3129, 2947, 2889, 1718, 1631, 1589 | - | mdpi.com |

| 2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)thiazolo[5,4-d]pyrimidin-7-amine | 3.27 (t), 4.02 (t), 5.49 (br s), 6.57–6.58 (m), 6.91 (t), 6.99–7.02 (m), 7.29–7.33 (m), 7.57–7.58 (m) | 44.20, 48.87, 110.26, 113.20, 116.32, 119.63, 125.09, 129.42, 146.30, 148.58, 151.56, 157.29, 159.26, 164.99 | 3172, 3213, 3300, 3392 | - | mdpi.com |

| N-(2-methoxy-3-dibenzofuranyl)-2-[4-(phenyl)piperazin-1-yl]acetamide | 2.65 (brs), 3.28 (s), 3.78 (brs), 4.05 (s), 6.64–6.65 (m), 7.04 (d), 7.36 (t), 7.42 (t), 7.65 (d), 7.86 (s), 8.08 (d), 8.58 (s), 10.03 (s) | - | 3334, 1678, 1512–1303, 1280–925 | 430 [M+1]⁺ | gazi.edu.trtandfonline.com |

| [4-(1-(2-Furoyl)piperazin-1-yl)]-4-(ethylsulfanyl)-1,1,2-trichloro-3-nitro-1,3-butadiene | 0.86-0.92 (t), 1.24-1.32 (m), 1.37-1.43 (m), 1.65-1.72 (m), 2.97-3.10 (s), 3.40-3.85 (sbr), 4.05-4.32 (s), 6.53-6.57 (m), 7.15-7.17 (d), 7.52-7.55 (s) | 29.52, 29.61, 29.66, 29.70, 29.74, 31.92, 35.63, 52.89, 111.75, 117.94, 118.86, 125.00, 126.54, 144.28, 158.99, 147.27, 169.63 | 2952, 2853, 1649, 1570, 1529, 1487, 1274 | 688 [M+Na]⁺ | bas.bg |

Elemental Analysis

Elemental analysis is a crucial technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the theoretically calculated values to verify the empirical formula of the synthesized compound. For a series of dibenzofuran-piperazine derivatives, the elemental analysis results for C, H, and N were found to be within ±0.4% of the calculated values, confirming the proposed structures. gazi.edu.trtandfonline.com Similarly, elemental analysis was performed for various other furan- and piperazine-containing compounds, and the results were in good agreement with the theoretical values. mdpi.combas.bgsci-hub.se

Table 2: Elemental Analysis Data for Selected Furan-Piperazine Compounds

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| N-(2-methoxy-3-dibenzofuranyl)-2-[4-(phenyl)piperazin-1-yl]acetamide | C₂₆H₂₇N₃O₃ | C: 72.71, H: 6.34, N: 9.78 | C: 72.74, H: 6.45, N: 9.82 | gazi.edu.trtandfonline.com |

| 2-(Furan-2-yl)-5-(4-phenylpiperazin-1-yl)thiazolo[5,4-d]pyrimidin-7-amine | C₁₉H₁₈N₆OS | C: 60.30, H: 4.79, N: 22.21 | C: 60.43, H: 5.08, N: 22.49 | mdpi.com |

| [4-(1-(2-Furoyl)piperazin-1-yl)]-4-(ethylsulfanyl)-1,1,2-trichloro-3-nitro-1,3-butadiene | C₃₁H₄₈Cl₃N₃O₄S | C: 55.98, H: 7.27, N: 6.32, S: 4.82 | C: 55.99, H: 7.29, N: 6.35, S: 4.86 | bas.bg |

X-ray Crystallography for Structural Confirmation (e.g., for 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate)

The crystal structure of 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate, a salt of a furan-piperazine derivative, has been determined to confirm its structure. nih.goviucr.org The analysis revealed that the piperazine ring adopts a slightly distorted chair conformation. nih.goviucr.org Interestingly, the furan ring exhibited a two-fold rotational disorder, indicating two different conformations of the molecule coexisting within the same crystal lattice. nih.goviucr.org The crystal data for this compound are as follows:

Table 3: Crystal Data for 4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₉H₁₃N₂O₂⁺·C₇H₃N₂O₆⁻ | nih.goviucr.org |

| Molecular Weight (Mr) | 392.33 | nih.gov |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pca2₁ | - |

| a (Å) | 9.6060 (2) | nih.gov |

| b (Å) | 10.4572 (2) | nih.gov |

| c (Å) | 33.8766 (7) | nih.gov |

| V (ų) | 3402.97 (13) | nih.gov |

| Z | 8 | nih.gov |

| Radiation | Cu Kα | nih.gov |

| Temperature (K) | 173 | nih.gov |

In the crystal structure, the cations and anions are linked by N—H···O intermolecular hydrogen bonds, forming infinite one-dimensional chains. nih.goviucr.org These chains are further connected by weak C—H···O interactions, resulting in a two-dimensional supramolecular architecture. iucr.org Such detailed structural information is invaluable for understanding the solid-state properties and intermolecular interactions of these compounds.

Pharmacological and Biological Activity Profiling

In Vitro Pharmacological Studies

Receptor Binding Assays

Derivatives of the furan-piperazine scaffold have been investigated for their activity as A₂A adenosine (B11128) receptor (A₂AR) antagonists. The A₂AR is a G protein-coupled receptor that has been identified as a therapeutic target for neurodegenerative diseases and cancer. nih.govwikipedia.org

One study highlighted a 2-aminoquinazoline scaffold, exemplified by 6-bromo-4-(furan-2-yl)quinazolin-2-amine, which demonstrated high affinity for the human A₂A receptor with a Kᵢ value of 20 nM. nih.gov X-ray crystallography of this compound bound to the A₂AR revealed key interactions, including hydrophobic interactions between the furan (B31954) ring and amino acid residues His278 and Trp246. nih.gov Further modifications, such as introducing aminoalkyl chains to the 2-amino position, were explored to enhance antagonist activity and improve solubility. nih.gov For instance, compound 5m (structure not fully specified in the provided text) showed a high affinity for the human A₂AR with a Kᵢ of 5 nM and functioned as an antagonist with an IC₅₀ of 6 µM in a cyclic AMP assay. nih.gov

Another widely used A₂AR antagonist, ZM241385, features a furan-2-yl group. nih.gov When bound to the receptor, its furyl group orients toward the hydrophilic region that typically accommodates the ribose moiety of adenosine, the natural agonist. nih.gov Research into various scaffolds, including purine and triazolotriazine derivatives incorporating a furan-2-yl group, has further explored the potential of this chemical motif in designing novel A₂AR antagonists. mdpi.com

Enzyme Inhibition Assays

The 2-(Furan-2-yl)piperazine core structure is present in various molecules designed to inhibit several key enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Cholinesterase inhibitors are a primary therapeutic strategy for Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine. scite.ainih.gov Several studies have evaluated piperazine (B1678402) derivatives, including those with a furan moiety, for their ability to inhibit AChE and BChE. nih.gov

One study synthesized a series of thiazole-piperazine derivatives and found that compound 5p , identified as 2-[4-(2-Furoyl)piperazine-1-yl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, exhibited a 89.70% inhibition rate against AChE at a concentration of 0.1 µM. tandfonline.com In another series of benzothiazole–piperazine hybrids, a compound featuring a furoyl group (compound 14 ) showed moderate AChE inhibition with an IC₅₀ value of 10.87 μM. rsc.org

A separate investigation into piperazine derivatives reported IC₅₀ values ranging from 4.59–6.48 µM for AChE and 4.85–8.35 µM for BChE. nih.gov Similarly, a study on dihydrofuran-piperazine hybrid compounds identified several potent AChE inhibitors, with IC₅₀ values as low as 1.17 µM for compound 3j . researchgate.net These findings indicate that the furan-piperazine scaffold can be effectively incorporated into the design of potent cholinesterase inhibitors.

| Compound | Enzyme | Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| Compound 14 (furoyl-benzothiazole-piperazine hybrid) | AChE | 10.87 µM | rsc.org |

| Compound 3j (dihydrofuran-piperazine hybrid) | AChE | 1.17 µM | researchgate.net |

| Compound 3a (dihydrofuran-piperazine hybrid) | AChE | 2.62 µM | researchgate.net |

| Compound 3l (dihydrofuran-piperazine hybrid) | AChE | 3.90 µM | researchgate.net |

| Compound 3c (dihydrofuran-piperazine hybrid) | AChE | 5.29 µM | researchgate.net |

Proteasome Inhibition The proteasome is a critical cellular complex responsible for degrading polyubiquitinated proteins, and its inhibition is an effective strategy in cancer therapy. plos.orgmdpi.com While direct studies on this compound as a proteasome inhibitor are limited in the provided results, research has identified homopiperazine derivatives (HPDs) as a novel class of proteasome inhibitors. plos.orgresearchgate.net These HPDs were found to inhibit all three catalytic subunits (β1, β2, and β5) of the proteasome, a different mechanism from the established inhibitor bortezomib, which primarily targets the β5 subunit. plos.orgresearchgate.net This suggests that the broader piperazine and related cyclic amine structures are promising scaffolds for developing new proteasome inhibitors. plos.org

Tyrosinase Inhibition Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics for depigmentation and in medicine. nih.govnorthumbria.ac.uk Research has shown that piperazine derivatives can act as tyrosinase inhibitors. nih.govresearchgate.net One study developed cinnamic acid derivatives linked to aryl piperazines, demonstrating the utility of the piperazine ring in orienting substituents into the enzyme's active site. nih.gov Another study synthesized a series of piperazine compounds and found that those incorporating a 1,2,4-triazole nucleus were potent tyrosinase inhibitors. researchgate.net Specifically, compound 10b had an IC₅₀ value of 30.7 µM and a Kᵢ of 9.54 µM, acting as a mixed-type inhibitor. researchgate.net While not containing a furan, these studies establish the piperazine core as a viable scaffold for tyrosinase inhibition. nih.govresearchgate.net Furthermore, separate research on (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, which contain the furan-2-yl moiety, identified a compound with potent tyrosinase inhibitory activity (IC₅₀ = 0.0433 µM), indicating the furan group's favorable contribution to this activity. nih.gov

| Compound | Inhibition Type | Inhibition (IC₅₀) | Inhibition Constant (Kᵢ) | Reference |

|---|---|---|---|---|

| Compound 10a (piperazine-triazole hybrid) | Not Reported | 31.2 µM | Not Reported | researchgate.net |

| Compound 10b (piperazine-triazole hybrid) | Mixed | 30.7 µM | 9.54 µM | researchgate.net |

| Compound 4l (nitrophenylpiperazine derivative) | Mixed | 72.55 µM | Not Reported | nih.gov |

Sodium Channel Blockade Studies

A novel class of furan-based piperazine compounds has been synthesized and characterized as potent voltage-gated sodium channel blockers. nih.govrti.org These drugs act by inhibiting sodium influx through cell membranes, which slows the rate of depolarization and reduces cell excitability. drugbank.com The compounds were evaluated for their ability to block the tetrodotoxin-resistant sodium channel Naᵥ1.8, as well as the Naᵥ1.2 and Naᵥ1.5 subtypes. nih.govrti.org The development of these furan-piperazine sodium channel blockers was aimed at treating neuropathic pain. nih.govrti.org Benchmark compounds from this series demonstrated enhanced potency compared to clinically used sodium channel blockers like mexiletine (B70256) and lamotrigine. nih.govrti.org

Cytotoxicity Assays

MTT Assay on Cancer Cell Lines The cytotoxic effects of furan-based derivatives have been evaluated against various cancer cell lines using the MTT assay, a colorimetric method to assess cell viability. nih.govjapsonline.com A study on newly synthesized furan-based compounds tested their activity against the MCF-7 breast cancer cell line and the non-cancerous MCF-10a breast cell line. nih.gov Two compounds, a pyridine (B92270) carbohydrazide (B1668358) (4 ) and an N-phenyl triazinone (7 ), exhibited significant anticancer activity against MCF-7 cells, with IC₅₀ values of 4.06 µM and 2.96 µM, respectively. nih.gov Further analysis showed that these compounds induced cell cycle arrest at the G₂/M phase and promoted cell death through apoptosis. nih.gov Other studies have also shown that piperazine derivatives possess cytotoxic activity against breast cancer cells, with IC₅₀ values ranging from the low micromolar to the double-digit micromolar range. mdpi.com

| Compound | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|

| Pyridine carbohydrazide 4 | 4.06 µM | nih.gov |

| N-phenyl triazinone 7 | 2.96 µM | nih.gov |

Hemolysis The hemolytic activity of novel piperazine derivatives has been assessed to determine their toxicity toward red blood cells (RBCs). chemicaljournal.org In one study, various concentrations of piperazine derivatives were incubated with RBCs. chemicaljournal.org The results showed that at concentrations up to 1.5 µg/ml, the RBCs remained intact. chemicaljournal.org However, at concentrations from 2 µg/ml to 3.5 µg/ml, the erythrocytes were lysed. chemicaljournal.org This indicates that while these piperazine derivatives are non-toxic to RBCs at lower concentrations, they can cause hemolysis at higher concentrations. chemicaljournal.org

In Vivo Pharmacological Studies

Rodent Models of Neuropathic Pain

Neuropathic pain is caused by a lesion or dysfunction in the nervous system. iomcworld.comscielo.br Rodent models, such as those induced by streptozotocin to mimic diabetes, are commonly used to study the condition and evaluate new therapeutic agents. iomcworld.comnih.gov The furan-piperazine class of sodium channel blockers has demonstrated robust efficacy in a rodent model of neuropathic pain. nih.govrti.org Benchmark compounds from this series showed significant analgesic activity in these in vivo models, highlighting their potential for the treatment of this condition. nih.govrti.orgresearchgate.net

Animal Models for CNS Activity (e.g., antidepressant, antianxiety)

The therapeutic potential of piperazine derivatives in treating CNS disorders such as depression and anxiety has been evaluated using various predictive rodent behavioral models. nih.govnih.gov These models are designed to produce behaviors that are sensitive to clinically effective drugs.

Antidepressant-like Activity: The most common screening tests for antidepressant-like effects are the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govfrontiersin.org In these models, animals are placed in a stressful, inescapable situation, and the duration of immobility is measured. A reduction in immobility time is interpreted as an antidepressant-like effect. Studies on various piperazine derivatives have demonstrated such effects. For instance, acute and chronic treatment with 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2) exhibited antidepressant-like effects at lower doses in the mice FST. nih.gov A similar dose-immobility profile was also observed in the TST for the same compound. nih.gov Other research has also shown that phenylpiperazine pyrrolidin-2-one derivatives produce significant antidepressant-like effects in the FST. researchgate.net

Another established model is the olfactory bulbectomy in rats, which causes behavioral deficits that are restored by chronic antidepressant treatment. nih.gov Chronic administration of the piperazine derivative NA-2 was found to restore these behavioral deficits, indicating its potential as an antidepressant. nih.gov

Anxiolytic-like Activity: To assess anxiolytic (anti-anxiety) properties, the Elevated Plus-Maze (EPM) is a widely used model. nih.govjddtonline.info The apparatus is based on the rodent's natural aversion to open and elevated spaces. researchgate.net Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. Studies have confirmed the anxiolytic effects of new arylpiperazine derivatives in the EPM test. nih.gov The light-dark box test is another common model, where anxiolytic agents increase the time a mouse spends in the brightly lit compartment. nih.gov These models are valuable for predicting the anxiolytic-like effects of test compounds. jetir.org

| Compound Class | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| Naphthyridine-piperazine derivative (NA-2) | Forced Swim Test (FST) in mice | Antidepressant-like (reduced immobility) | nih.gov |

| Naphthyridine-piperazine derivative (NA-2) | Tail Suspension Test (TST) in mice | Antidepressant-like (reduced immobility) | nih.gov |

| Arylpiperazine derivatives | Elevated Plus-Maze (EPM) in mice | Anxiolytic-like (increased time in open arms) | nih.gov |

| Phenylpiperazine pyrrolidin-2-one derivatives | Forced Swim Test (FST) in mice | Antidepressant-like | researchgate.net |

Antimicrobial Efficacy in Clinical Trials (e.g., against Staphylococcus aureus)

While numerous piperazine derivatives have been synthesized and evaluated for their antimicrobial properties in preclinical studies, information regarding their efficacy in human clinical trials against specific pathogens like Staphylococcus aureus is limited in publicly available scientific literature. One review noted that a potent synthetic oxazolidinone containing a piperazine moiety was under clinical investigation for gram-positive bacterial infections caused by staphylococci. ijbpas.com However, results from completed clinical trials for this compound or its direct derivatives are not available.

Despite the absence of clinical trial data, in vitro research has consistently highlighted the potential of this chemical class against S. aureus, including methicillin-resistant strains (MRSA). The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Several studies have reported significant findings:

A series of 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives were tested against S. aureus, with one compound in particular exhibiting potent and selective activity with a MIC of 10 μM. mdpi.com

Newly synthesized N-substituted piperazine flavonol derivatives were evaluated against S. aureus, with the most potent compound showing a MIC value of 6.25 µg/mL. nih.gov

Piperazine-citral sulfonyl derivatives have also been explored, with one derivative showing a MIC value of 29 µM against MRSA. nih.govresearchgate.net

These preclinical results underscore the potential of the piperazine scaffold in the development of new antibacterial agents.

| Compound/Derivative Class | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Piperazinylquinoline-carbonitrile (Compound 5k) | S. aureus ATCC 25923 | 10 µM | mdpi.com |

| N-Substituted Piperazine Flavonol (Compound 2g) | S. aureus | 6.25 µg/mL | nih.gov |

| Piperazine-citral sulfonyl (Compound 5c) | Methicillin-resistant S. aureus (MRSA) | 29 µM | nih.govresearchgate.net |

Anti-inflammatory Activity in Animal Models

The anti-inflammatory potential of compounds containing the furan or piperazine moiety has been investigated in various animal models of inflammation. nih.govpsecommunity.org A widely used and well-characterized model for acute inflammation is the carrageenan-induced paw edema test in rats or mice. creative-biolabs.comcreative-bioarray.com In this model, injection of carrageenan into the animal's paw induces a reproducible inflammatory response, characterized by swelling (edema). creative-bioarray.com The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group.

Other models are also employed to assess anti-inflammatory action. The para-xylene-induced ear swelling model in mice is another common method for evaluating acute anti-inflammatory activity. researchgate.net Research into piperazine derivatives has yielded significant results in these models. A study on piperazine derivatives containing a 1,4-benzodioxan moiety found that most of the tested compounds showed significant anti-inflammatory activities in the xylene-induced ear swelling model. researchgate.net Another study on compounds known as piperlotines demonstrated excellent in vivo anti-inflammatory activity in mice, particularly through topical administration in the TPA (12-O-tetradecanoylphorbol-13-acetate) acute inflammation model. researchgate.net

| Compound Class | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Piperazine derivatives with 1,4-benzodioxan | Para-xylene-induced ear swelling (mice) | Significant anti-inflammatory activity observed. | researchgate.net |

| Piperlotines | Carrageenan-induced paw edema (mice) | Demonstrated in vivo anti-inflammatory activity. | researchgate.net |

| Piperlotines | TPA-induced acute inflammation (mice) | Excellent anti-inflammatory activity via topical administration. | researchgate.net |

| Various synthetic derivatives | Carrageenan-induced paw edema (rats) | Significant inhibition of paw edema compared to control. | researchgate.netmdpi.com |

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophores

A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For derivatives of 2-(Furan-2-yl)piperazine, the core structure itself, comprising an aromatic furan (B31954) ring linked to a basic piperazine (B1678402) unit, constitutes a primary pharmacophore. The piperazine ring, with its two nitrogen atoms, can be modified to modulate basicity and introduce substituents that form key interactions—such as hydrogen bonds or hydrophobic interactions—with a receptor. nih.govnih.gov

In some contexts, the piperazine group is considered a "secondary pharmacophore." For instance, in the development of soluble epoxide hydrolase (sEH) inhibitors, introducing a polar piperazine group to an adamantyl urea structure served to enhance water solubility while also contributing favorably to the molecule's activity. nih.gov The versatility of the piperazine moiety allows it to act as a central scaffold, arranging other pharmacophoric groups in the correct orientation for target interaction. mdpi.com

Impact of Furan Moiety Modifications on Activity

The furan ring is a key component of the this compound scaffold, and modifications to this moiety can significantly alter biological activity. The position of attachment to the piperazine ring and the nature of the furan itself are important determinants of efficacy.

Studies on cytotoxic quinolone derivatives have shown that compounds with a furan-2-yl group are generally superior in cytotoxic potential compared to those with a furan-3-yl group. nih.gov This suggests that the spatial orientation of the furan's oxygen atom and its electronic properties relative to the rest of the molecule are critical for activity.

Furthermore, replacing the furan ring with other heterocyclic systems has been explored to probe the SAR. In a series of antiprotozoal agents analogous to Furamidine, the central furan moiety was replaced by thiophene, selenophene, indole, or benzimidazole. nih.gov This investigation revealed that such modifications could lead to compounds with stronger DNA minor groove binding and enhanced in vitro and in vivo activity compared to the original furan-containing compound. nih.gov This indicates that while the furan ring is a viable component, other bioisosteric replacements can be successfully employed to tune the biological profile of the molecule.

Impact of Piperazine Ring Substituents on Activity

The introduction of chiral centers, for instance by adding a methyl group to the piperazine ring, can have a significant impact on receptor selectivity and efficacy. A study on nicotinic acetylcholine receptor (nAChR) ligands demonstrated that chirality at the C2-position of the piperazine ring was more favorable for activity and selectivity compared to substitution at the C3-position, which was detrimental. nih.gov

Specifically, for α7 and α9* nAChRs, the stereoisomers with a methyl group at the C2 position showed differential activity: the 2R isomer was more active at the α7 receptor, while the 2S isomer was more active at the α9 receptor. nih.gov X-ray crystallography revealed that the piperazine ring can flip its conformation to place the methyl group in a more stable equatorial position, which may influence how the core nitrogen atom is presented within the receptor's binding site. nih.gov This highlights the critical role of stereochemistry in fine-tuning the interaction with biological targets.

The incorporation of a hydroxyethyl group on the piperazine nitrogen is a common strategy in drug design. In a series of potential radioprotective agents, 1-(4-(2-hydroxyethyl)piperazin-1-yl) derivatives were synthesized and evaluated. nih.gov The lead compound in this series featured a 3-(2-methoxy-4-nitrophenoxy)propan-2-ol side chain. Modifications to the phenoxy group, such as altering the position of the methoxy and nitro substituents, led to changes in activity, underscoring the importance of the substitution pattern on the aromatic ring linked to the core scaffold. nih.gov

Aryl and aralkyl substituents on the piperazine ring are frequently used to modulate activity, particularly for central nervous system targets. In a study of sigma site selective ligands, a series of arylalkyl 4-benzyl piperazine derivatives were synthesized. nih.gov Many of these compounds exhibited nanomolar affinity for sigma sites. One of the most potent ligands from this series was 1-(2-naphthylmethyl)-4-benzyl piperazine. nih.gov

Similarly, in a series of adenosine (B11128) A2A receptor inverse agonists, attaching different aryl and aralkyl groups to the N4 position of the piperazine ring significantly influenced potency. nih.gov For example, a phenethyl substituent resulted in higher affinity than a phenyl substituent, suggesting that the length and flexibility of the linker to the aryl group are important.

| Compound | Piperazine N4-Substituent | Activity (Ki, nM) at A2A Receptor |

|---|---|---|

| 2 | Phenyl | 150 |

| 4 | Phenethyl | 68 |

| 5 | 4-(2-methoxyethoxy)phenyl | 130 |

Data sourced from a study on adenosine A2A receptor inverse agonists. nih.gov

The introduction of halogens, particularly fluorine, is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. mdpi.comrsc.org The effects of fluorination can be observed in various classes of piperazine derivatives.

In a study of norfloxacin analogues, the replacement of a fluorine atom on the quinolone core was found to decrease the binding area with its target, DNA gyrase, while having a minimal effect on the binding energy. nih.gov This illustrates that even a single fluorine atom can play a significant role in the precise fit of a molecule within its binding pocket.

Introduction of Different Heterocyclic Moieties (e.g., thiophene, tetrazole, benzimidazole, oxazole, thiazole)

In the exploration of the structure-activity relationships (SAR) of this compound derivatives, the furan ring is often considered a key pharmacophoric element. However, its bioisosteric replacement with other heterocyclic moieties is a common strategy to modulate physicochemical properties, metabolic stability, and target interaction profiles. The introduction of rings such as thiophene, tetrazole, benzimidazole, oxazole, and thiazole (B1198619) can significantly alter a compound's biological activity by modifying its electronic distribution, hydrogen bonding capacity, and spatial arrangement.

Thiophene: Thiophene is frequently explored as a bioisosteric replacement for furan and monosubstituted phenyl rings in SAR studies. nih.gov Its similarity in size and electronics to the furan ring, with the sulfur atom offering different hydrogen bonding capabilities and metabolic properties, makes it a valuable alternative for structural optimization. nih.gov In the context of nicotinamide derivatives, splicing a thiophene heterocycle has been part of a strategy to develop new fungicidal candidates. researchgate.net

Tetrazole: The tetrazole ring serves as a stable, non-classical bioisostere of a carboxylic acid group, known for its metabolic stability and ability to participate in various intermolecular interactions. nih.gov Research into N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives has shown that this scaffold can exhibit significant antimicrobial properties. nih.gov Studies on these furan-tetrazole hybrids revealed that specific substitutions on an associated phenyl ring led to compounds with potent activity against various bacterial strains, in some cases exceeding that of reference drugs like Ciprofloxacin. nih.gov

Benzimidazole: The benzimidazole moiety is a prominent "privileged scaffold" in medicinal chemistry, recognized for its role in numerous biologically active compounds. semanticscholar.orgnih.gov Incorporating this ring system by linking it to a piperazine core has yielded potent therapeutic agents. nih.govmdpi.com While direct SAR studies comparing furan-piperazine with benzimidazole-piperazine are specific to the target, the general strategy involves leveraging the benzimidazole's ability to form key interactions with biological targets, such as urease enzymes or microtubules. nih.govmdpi.com The integration of these two heterocyclic moieties can result in novel hybrid structures with enhanced biological activity. nih.gov

The following table summarizes the biological activities observed upon introducing different heterocyclic moieties in analogs related to the 2-(heterocyclyl)piperazine scaffold.

| Heterocyclic Moiety | Example Scaffold/Derivative Class | Observed Biological Activity | Key Findings |

|---|---|---|---|

| Thiophene | N-(Thiophen-2-yl) nicotinamide derivatives | Fungicidal researchgate.net | Considered a promising lead for structural optimization in developing new fungicides. researchgate.net |

| Tetrazole | N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Antimicrobial nih.gov | Several derivatives exhibited moderate-to-weak antimicrobial properties, with some showing higher activity than Ciprofloxacin. nih.gov |

| Benzimidazole | Piperazine-based benzimidazole derivatives | Urease Inhibition, Anticancer nih.govmdpi.com | Integration of benzimidazole and piperazine moieties can create potent inhibitors of specific enzymes and cellular processes. nih.gov |

| Oxazole | 1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine | Antianxiety | Demonstrates the utility of combining furan, oxazole, and piperazine rings to target CNS activity. |

| Thiazole | Piperazinyl benzothiazole derivatives | Anticancer researchgate.net | Hybrid compounds coupling piperazinyl benzothiazole with other heterocycles like 1,3,4-oxadiazole-2-thiol showed cytotoxic activity against human cancer cell lines. researchgate.net |

Development of Bivalent Ligands and Hybrid Compounds

The development of bivalent ligands and hybrid compounds represents an advanced drug design strategy aimed at enhancing potency, selectivity, and/or modulating functional activity by simultaneously engaging with two distinct binding sites or targets. The this compound scaffold can serve as a foundational component in the construction of these more complex molecules.

Bivalent Ligands: A bivalent ligand consists of two pharmacophoric units connected by a linker. This design allows the molecule to potentially bridge two binding sites within a single receptor or two separate receptors. This can lead to a significant increase in affinity and potency due to an avidity effect. While specific bivalent ligands derived directly from this compound are context-dependent, the principle has been applied to related structures. For example, in opioid receptor research, bivalent ligands have been designed where one pharmacophore occupies the primary (orthosteric) pocket while a second, connected moiety interacts with an adjacent (allotopic) pocket. beilstein-journals.org The piperazine unit, with its two nitrogen atoms, provides convenient points for attaching linkers and a second pharmacophore, making it a suitable platform for this design strategy. biointerfaceresearch.com

For instance, novel hybrid compounds have been synthesized by linking a piperazine moiety to chalcones, pyrazolines, or benzofurans to create potential anticancer agents. nih.govnih.gov In one study, rhein–piperazine–furanone hybrids were designed to combine three active fragments into one molecule, resulting in a compound with significantly greater cytotoxicity against lung cancer cells than the parent compound, rhein. nih.gov This demonstrates the power of using piperazine as a central scaffold to connect different bioactive units, a strategy directly applicable to derivatives of this compound.

The following table provides examples of strategies for developing bivalent and hybrid compounds using piperazine as a core or linker component.

| Compound Strategy | Example Class | Therapeutic Target/Activity | Design Rationale |

|---|---|---|---|

| Bivalent Ligand | Opioid receptor ligands | Opioid Receptors (e.g., κ-OR) beilstein-journals.org | To simultaneously occupy an orthosteric and an allotopic pocket on the receptor to increase affinity and alter functional selectivity. beilstein-journals.org |

| Hybrid Compound | Piperazine–chalcone hybrids | Anticancer (VEGFR-2 kinase inhibition) nih.gov | Combines the pharmacophores of N-aryl piperazine and chalcone to create novel agents targeting cancer-related kinases. nih.gov |

| Hybrid Compound | Rhein–piperazine–furanone hybrids | Anticancer (A549 human lung cancer cells) nih.gov | Integrates three different active fragments (rhein, piperazine, furanone) to obtain a more efficient and potentially safer drug candidate. nih.gov |

| Hybrid Compound | Benzofuran-piperazine hybrids | Anticancer (CDK2 inhibition) nih.gov | Adopts a hybridization strategy between the benzofuran and piperazine building blocks to design novel CDK2 type II inhibitors. nih.gov |

Computational Studies and Cheminformatics

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the active site of a protein target. Derivatives of 2-(Furan-2-yl)piperazine have been investigated using this method against various protein targets implicated in disease.

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders and in the development of skin-whitening cosmetics researchgate.netmdpi.comnih.gov. Molecular docking studies have been performed on piperazine-containing compounds to explore their potential as tyrosinase inhibitors mdpi.comresearchgate.net. These simulations typically show that the ligand fits into the enzyme's active site, forming key interactions with amino acid residues and the catalytic copper ions mdpi.com. For furan-piperazine derivatives, the furan (B31954) ring can engage in π-π stacking interactions, while the piperazine (B1678402) nitrogen atoms may form hydrogen bonds, anchoring the molecule within the binding pocket mdpi.com. The predicted binding affinity, often expressed as a docking score in kcal/mol, helps to rank potential inhibitors for further experimental validation mdpi.comresearchgate.net.

COVID-19 Receptor Inhibition: The COVID-19 pandemic spurred extensive research into inhibitors of SARS-CoV-2 viral proteins. Key targets include the spike (S) protein, which binds to the human angiotensin-converting enzyme 2 (ACE2) receptor, and the main protease (Mpro or 3CLpro), which is essential for viral replication nih.govdistantreader.orgnih.govsemanticscholar.org. Docking studies on furan and piperazine derivatives have been conducted against these targets nih.govchemrxiv.org. Simulations predict that these molecules can bind to the receptor-binding domain (RBD) of the spike protein, potentially disrupting its interaction with the ACE2 receptor distantreader.orgchemrxiv.org. Similarly, furan-containing compounds have been identified as potential inhibitors of the main protease, with docking poses revealing interactions with the catalytic dyad (His41 and Cys145) nih.gov.

| Target Protein | PDB ID | Role in Disease | Key Interactions with Furan/Piperazine Scaffolds | Reference Docking Score (kcal/mol) (Exemplary) |

| Tyrosinase | 5M8M | Melanin Biosynthesis, Hyperpigmentation | Coordination with Cu ions, π-π stacking, Hydrogen bonds with Histidine residues | -9.1 |

| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Viral Replication | Hydrogen bonds with catalytic dyad (Cys145, His41), Hydrophobic interactions | -7.5 |

| SARS-CoV-2 Spike Protein (RBD) | 6M0J | Viral Entry via ACE2 Receptor | Hydrogen bonds, van der Waals forces at the protein-protein interface | -9.6 |

| Angiotensin-Converting Enzyme 2 (ACE2) | 1R42 | Host Cell Receptor for SARS-CoV-2 | Hydrogen bonds with key binding residues, Hydrophobic interactions | -19.5 |

Quantum Chemical Approaches

Quantum chemical methods are used to study the electronic structure and reactivity of molecules from first principles. Density Functional Theory (DFT) is a popular approach for these calculations.

Density Functional Theory (DFT): DFT is employed to determine the optimized molecular geometry (bond lengths and angles) and electronic properties of this compound derivatives jddtonline.inforesearchgate.net. Calculations are typically performed using specific basis sets, such as B3LYP/6-311++G, to achieve a balance between accuracy and computational cost irjweb.comvjol.info.vn.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons nih.govscirp.org. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, chemical stability, and hardness irjweb.comvjol.info.vn. A small energy gap suggests high reactivity and potential for charge transfer within the molecule .

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization jddtonline.info. It examines the interactions between filled donor NBOs and empty acceptor NBOs, with the stabilization energy E(2) quantifying the strength of these interactions. This analysis helps to understand the stability of the molecular structure arising from electron delocalization jddtonline.info.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding chemical reactivity and intermolecular interactions jddtonline.info. Red-colored regions on the MEP surface indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor, susceptible to nucleophilic attack) jddtonline.info.

| Parameter | Method | Significance |

| Optimized Geometry | DFT | Provides the most stable 3D conformation, bond lengths, and angles. |

| HOMO Energy | DFT | Indicates electron-donating capability. |

| LUMO Energy | DFT | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | DFT | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Stabilization Energy E(2) | NBO Analysis | Quantifies intramolecular charge transfer and delocalization interactions, contributing to molecular stability. |

| Charge Distribution | MEP, Mulliken Charges | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predicting the ADMET properties of a compound early in the drug discovery process is crucial to avoid late-stage failures nih.gov. Various computational models and software tools, such as SwissADME and ADMETlab, are used to estimate these pharmacokinetic and safety profiles.

Absorption: Parameters like gastrointestinal (GI) absorption and permeability through the Caco-2 cell line model are predicted. The blood-brain barrier (BBB) penetration is also a key factor, determining if a compound can reach the central nervous system nih.gov.

Distribution: The volume of distribution (VD) is calculated to estimate how a drug is distributed throughout the body's tissues.

Metabolism: Predictions often focus on the inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are crucial for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions nih.gov.

Excretion: The total clearance (Cl) of the compound is estimated.

Toxicity: In silico models can predict various toxicity endpoints, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and carcinogenicity nih.govuran.ua.

Drug-likeness is often assessed using rules like Lipinski's Rule of Five, which states that an orally active drug generally has a molecular weight < 500 Da, a logP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors ymerdigital.com.

| ADMET Property | Predicted Parameter | Significance |

| Absorption | High GI Absorption | Indicates good oral bioavailability. |

| BBB Permeant: No | Suggests the compound is unlikely to cause CNS side effects. | |

| Distribution | P-glycoprotein Substrate: No | Indicates the compound is not actively effluxed from cells. |

| Metabolism | CYP2D6 Inhibitor: No | Low probability of metabolic drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor: Yes | Potential for drug-drug interactions with substrates of this major enzyme. | |

| Excretion | Lipinski Violations: 0 | Fulfills criteria for good oral bioavailability. |

| Toxicity | Ames Mutagenicity: Low risk | Indicates a low probability of being mutagenic. |

| hERG I Inhibition: Low risk | Suggests a low risk of cardiotoxicity. |

Physicochemical Property Prediction

Computational tools are widely used to predict the fundamental physicochemical properties that govern a molecule's behavior in both chemical and biological systems uran.uaymerdigital.com.

Solubility: Aqueous solubility (LogS) is a critical factor for drug absorption and formulation. Predictions help determine if a compound will be sufficiently soluble for oral administration ymerdigital.com.

Lipophilicity (logP): The partition coefficient (logP) measures the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. It is a key determinant of a drug's ability to cross cell membranes. Multiple algorithms (e.g., XLOGP3, WLOGP) are used to provide a consensus logP value ymerdigital.com.

pKa: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. Since the charge of a molecule affects its solubility, permeability, and target binding, predicting pKa is essential. The piperazine moiety has two nitrogen atoms that can be protonated, giving it two pKa values wikipedia.orguregina.ca.

| Property | Predicted Value (for 1-(2-Furoyl)piperazine) | Significance |

| Molecular Formula | C9H12N2O2 | Basic chemical identity. |

| Molecular Weight | 180.20 g/mol | Influences diffusion and absorption (within Lipinski's rule). nih.gov |

| logP (Consensus) | -0.1 to 0.5 | Indicates a relatively hydrophilic nature, affecting membrane permeability and solubility. |

| Aqueous Solubility (LogS) | -1.5 to -2.5 | Predicts moderate to good water solubility. |

| pKa (Basic) | pKa1: ~9.7, pKa2: ~5.4 | Determines the charge state at physiological pH (7.4), affecting solubility and receptor interaction. wikipedia.orguregina.ca |

| Polar Surface Area (PSA) | 45.5 Ų | Influences transport properties and membrane penetration. nih.gov |

| Number of Rotatable Bonds | 1 | Relates to conformational flexibility. |

| Hydrogen Bond Donors | 1 | Affects binding affinity and solubility. |

| Hydrogen Bond Acceptors | 3 | Affects binding affinity and solubility. |

Therapeutic Potential and Future Directions

Lead Compound Identification and Optimization

The process of discovering a new drug often begins with identifying a "hit" compound, which shows desired biological activity, and then optimizing it into a "lead" compound. Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to enhance its desirable properties while minimizing undesirable ones. danaher.com For derivatives of 2-(furan-2-yl)piperazine, this process involves iterative cycles of designing, synthesizing, and testing new analogues to improve potency, efficacy, target selectivity, and pharmacokinetic properties. youtube.comaltasciences.com

Structure-activity relationship (SAR) studies are fundamental to this optimization process. nih.gov By systematically modifying different parts of the this compound core—such as substituting various groups on the furan (B31954) ring, the piperazine (B1678402) ring, or the second nitrogen atom of the piperazine—researchers can understand how these structural changes affect biological activity. nih.goviiarjournals.org For instance, adding electron-donating substituents to an associated phenyl ring has been shown to contribute to potent anticancer activities in related structures. nih.gov Computational methods like molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics are often employed to guide the design of new derivatives with predicted improvements in binding affinity and specificity for their biological targets. danaher.com

The goal of lead optimization is to produce a preclinical candidate with a balanced profile of potency, selectivity, and favorable ADMET properties, making it suitable for further development. danaher.com

Development of Novel Therapeutic Agents for Specific Diseases

The this compound scaffold has been explored for its potential in treating a variety of diseases.

Neuropathic pain is a chronic condition resulting from nerve damage. A novel class of furan-based piperazine compounds has been identified as potent voltage-gated sodium channel blockers, a key target for treating neuropathic pain. rti.orgnih.govdrugbank.com These compounds were specifically evaluated for their ability to block the tetrodotoxin-resistant sodium channel Nav1.8, as well as the Nav1.2 and Nav1.5 subtypes. nih.govdrugbank.com Benchmark compounds from this series demonstrated enhanced potency, good oral bioavailability, and significant efficacy in rodent models of neuropathic pain. rti.orgdrugbank.com Their safety profiles were also improved compared to clinically used sodium channel blockers such as mexiletine (B70256) and lamotrigine. nih.govdrugbank.com The development of arylpiperazine derivatives is an attractive avenue for creating new analgesic drugs. nih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| Furan-based piperazines | Voltage-gated sodium channels (Nav1.8, Nav1.2, Nav1.5) | Enhanced potency and robust efficacy in rodent models of neuropathic pain. | rti.orgnih.govdrugbank.com |

| Arylpiperazine derivatives | N-type calcium channels | Showed mechanical and thermal analgesic activity in a rat spinal nerve ligation model. | nih.gov |

| 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (18) | Not specified | Potent analgesic activity in mice writhing and hot plate tests; active in neuropathic pain models without sedative side effects. | nih.gov |

The piperazine scaffold is a key component in compounds designed to combat neurodegenerative diseases like Alzheimer's and Parkinson's.

For Alzheimer's disease (AD), which is characterized by amyloid plaques and neurofibrillary tangles, piperazine derivatives are being investigated as multi-target agents. nih.govresearchgate.net Some derivatives act by activating TRPC6 channels, which play a role in regulating the stability of dendritic spines and memory formation, offering a neuroprotective effect against amyloid toxicity. nih.govnih.gov N,N'-disubstituted piperazine scaffolds have been shown to reduce both amyloid and Tau pathology and improve memory in preclinical AD models. nih.gov Other research has focused on designing piperazine-2-carboxylic acid derivatives as multi-target-directed ligands (MTDLs) that inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in AD pathology. nih.gov Similarly, 2-arylbenzofuran derivatives, which can incorporate a piperazine linker, have shown promising dual inhibitory activity against cholinesterase and β-secretase (BACE1). bohrium.comsemanticscholar.org

In the context of Parkinson's disease (PD), a key pathological feature is the aggregation of the protein α-synuclein. nih.govresearchgate.net Novel furan-2-yl-1H-pyrazoles have been synthesized and shown to inhibit α-synuclein aggregation with an efficacy comparable to promising drug candidates. nih.govresearchgate.net Furthermore, novel heterocyclic piperazine amide derivatives are being developed as potential positron emission tomography (PET) ligands for imaging α-synuclein, which could aid in the diagnosis of PD. nih.gov

| Disease | Compound Type / Target | Key Findings | Reference |

|---|---|---|---|

| Alzheimer's Disease | Piperazine (PPZ) derivatives / TRPC6 channel activators | Exert neuroprotective effects; restore long-term potentiation in hippocampal slices of AD mouse models. | nih.gov |

| Alzheimer's Disease | N,N'-disubstituted piperazine scaffold | Reduces amyloid and Tau pathology; prevents memory impairments in animal models. | nih.govresearchgate.net |

| Alzheimer's Disease | 2-Arylbenzofuran derivatives | Showed dual inhibitory activity against cholinesterase and BACE1. | bohrium.comsemanticscholar.org |

| Parkinson's Disease | Furan-2-yl-1H-pyrazoles / α-synuclein aggregation | Inhibited α-synuclein aggregation in vitro. | nih.govresearchgate.net |

| Parkinson's Disease | Heterocyclic piperazine amide derivatives / α-synuclein | Designed as promising PET ligands for diagnosis. | nih.gov |

With the rise of antibiotic resistance, there is an urgent need for new antibacterial agents. bioengineer.org Piperazine derivatives have demonstrated significant potential in this area. acgpubs.org Studies have shown that 7-piperazinylquinolones carrying a functionalized 2-(furan-3-yl)ethyl moiety exhibit significant antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.govscilit.com The activity of these compounds can be modulated by altering the functionality on the ethyl spacer and the side chain on the quinolone ring. nih.gov Other research has focused on synthesizing various N-alkyl and N-aryl piperazine derivatives and testing them against bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with many showing significant activity. researchgate.netnih.gov The versatility of the piperazine scaffold allows for the creation of compound libraries that can be screened to discover agents effective against multi-drug resistant strains. bioengineer.org

Fungal infections, particularly in immunocompromised patients, are a growing health concern, highlighting the need for new antifungal drugs. nih.gov Piperazine derivatives have been investigated for their antifungal properties. acgpubs.orgresearchgate.net For example, new triazole compounds containing a piperazine moiety have been synthesized and evaluated against eight human pathogenic fungi, with some compounds showing potent activity. nih.gov The design of these molecules is often based on the active site of the target enzyme, cytochrome P450 14α-demethylase (CYP51). nih.gov The combination of the piperazine ring with other heterocyclic systems, such as the furan ring, is a promising strategy for developing new antifungal agents. ijbpas.com Research has demonstrated that many synthesized piperazine derivatives show significant activity against fungi like Candida albicans, Aspergillus niger, and Aspergillus fumigatus. acgpubs.orgresearchgate.net

The piperazine ring is a common feature in many anticancer agents due to its favorable physicochemical properties. mdpi.com A series of novel 2-benzoylbenzofuran derivatives possessing a piperazine linker were synthesized and evaluated for their in vitro anticancer activity. nih.gov These compounds, particularly the tertiary amine derivatives, exhibited significant cytotoxic activity against a panel of human tumor cell lines. nih.gov Further investigation showed that one of the most potent compounds induced apoptosis in A549 lung cancer cells. nih.gov Similarly, derivatives combining a furan ring with a thiazole (B1198619) and acrylonitrile (B1666552) moiety have been synthesized and screened for anticancer activity. researchgate.net Vindoline-piperazine conjugates have also shown significant antiproliferative effects, with some derivatives being highly effective against colon, CNS, melanoma, and breast cancer cell lines. mdpi.com The structure-activity relationship studies indicate that the substituents on the piperazine and associated aromatic rings are critical for determining the cytotoxic potency. nih.govnih.gov

| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Benzoylbenzofuran derivatives with piperazine linker | A549 (Lung) | Compound 18 significantly induced apoptosis. | nih.gov |

| Vindoline-piperazine conjugates (e.g., compound 17) | KM12 (Colon), SF-539 (CNS), SK-MEL-5 (Melanoma), MDA-MB-231/ATCC (Breast) | Showed highly effective growth inhibition, with rates below -80% for several cell lines. | mdpi.com |

| 3-furan-2-yl-2-(4-furan-2-yl-thiazol-2-yl)acrylonitrile derivatives | MDA-MB-468 and T-47D (Breast) | Compounds 6b-g showed moderate cytotoxic effect. | researchgate.net |

Addressing Challenges in Drug Development

The journey of a promising chemical entity like this compound from the laboratory to clinical application is fraught with challenges. Key hurdles in the development of drugs based on this scaffold include potential toxicity, the emergence of drug resistance, and suboptimal bioavailability.

Toxicity

While specific toxicological data for this compound is not extensively documented in publicly available literature, preliminary studies on related compounds offer some insights. For instance, research on piperazinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate, a salt containing the furan-2-yl moiety, has suggested that it can be classified as a low-toxic substance based on computational predictions and in vivo studies in rats. In acute toxicity studies, this compound, when administered intragastrically at high doses, did not result in animal mortality, indicating a favorable acute toxicity profile.

However, the broader class of piperazine derivatives has been associated with neurotoxic effects at high doses. Therefore, a thorough toxicological evaluation of this compound and its derivatives is essential. This would involve a battery of in vitro and in vivo tests to determine its potential for cytotoxicity, genotoxicity, and other adverse effects.

Some studies on novel furan-based derivatives have included cytotoxicity assessments against normal cell lines, which is a crucial step in evaluating the therapeutic index of a potential drug. For example, certain furan-based compounds have shown higher IC50 values against normal breast cell lines compared to breast cancer cell lines, indicating a degree of selectivity.

| Compound Class | Cell Line | IC50 (µM) | Indication |

| Furan-based derivative 4 | MCF-7 (Breast Cancer) | 4.06 | Anticancer |

| Furan-based derivative 4 | MCF-10A (Normal Breast) | > 10 | Anticancer |

| Furan-based derivative 7 | MCF-7 (Breast Cancer) | 2.96 | Anticancer |

| Furan-based derivative 7 | MCF-10A (Normal Breast) | > 10 | Anticancer |

This table presents the half-maximal inhibitory concentration (IC50) values of two furan-based derivatives against a human breast cancer cell line (MCF-7) and a non-cancerous breast cell line (MCF-10A). A higher IC50 value against the normal cell line suggests greater selectivity for cancer cells.

Resistance

Drug resistance is a major obstacle in the treatment of many diseases, particularly cancer and infectious diseases. For anticancer agents, a common mechanism of resistance is the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cancer cells, reducing their intracellular concentration and efficacy.

While specific resistance mechanisms to this compound have not been elucidated, the role of piperazine derivatives in modulating P-gp activity is an area of active research. Some piperazine-containing compounds have been investigated as P-gp inhibitors to reverse multidrug resistance. This suggests that while derivatives of this compound could potentially be susceptible to P-gp mediated efflux, the piperazine scaffold itself offers opportunities for designing compounds that can overcome this resistance mechanism.

Bioavailability

The bioavailability of a drug, which is the fraction of an administered dose that reaches the systemic circulation, is a critical pharmacokinetic parameter. Poor bioavailability can limit the therapeutic efficacy of a drug. The piperazine moiety is often incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties, including solubility and bioavailability.

The metabolism of piperazine derivatives, primarily by cytochrome P450 (CYP) enzymes in the liver, plays a significant role in their bioavailability. The furan ring can also undergo metabolic transformations. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions.

Furthermore, as mentioned, some piperazine derivatives can inhibit P-gp, which is also present in the intestinal epithelium and limits the absorption of many drugs. By inhibiting intestinal P-gp, this compound derivatives could potentially enhance their own oral bioavailability or that of co-administered drugs. A study on a piperazine derivative demonstrated a 2.1-fold improvement in the bioavailability of paclitaxel, a known P-gp substrate, when co-administered.

Emerging Applications and Research Avenues

The unique structural features of the this compound scaffold have prompted its exploration in various therapeutic areas, with promising preliminary findings in oncology, virology, and neurodegenerative diseases.

Anticancer Research

A significant area of investigation for furan- and piperazine-containing compounds is in the development of novel anticancer agents. Several studies have reported the synthesis of furan-piperazine hybrids with potent cytotoxic activity against a range of human cancer cell lines.

For instance, novel rhein–piperazine–furanone hybrids have been designed and synthesized, demonstrating superior cytotoxicity against A549 human lung cancer cells compared to the parent compound rhein. One of the most potent hybrids showed an IC50 value of 5.74 µM against A549 cells and was significantly less toxic to normal human lung fibroblasts, indicating a favorable selectivity index.

Another study focused on the synthesis of furan-based derivatives and their evaluation for in vitro cytotoxic activity against breast cancer cell lines. Two compounds, a pyridine (B92270) carbohydrazide (B1668358) and an N-phenyl triazinone derivative of furan, exhibited significant cytotoxic activity with IC50 values of 4.06 µM and 2.96 µM, respectively, against the MCF-7 breast cancer cell line. These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.

| Hybrid Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |

| Rhein–piperazine–furanone hybrid 5e | A549 (Lung Cancer) | 5.74 | ~12 |

| Rhein–piperazine–furanone hybrid 5h | A549 (Lung Cancer) | 5.49 | Not Reported |

| Furan-based derivative 4 | MCF-7 (Breast Cancer) | 4.06 | >2.46 |

| Furan-based derivative 7 | MCF-7 (Breast Cancer) | 2.96 | >3.38 |

This table summarizes the in vitro anticancer activity of selected furan-piperazine hybrids, highlighting their half-maximal inhibitory concentration (IC50) against specific cancer cell lines and their selectivity index (SI), which is a ratio of the cytotoxicity against normal cells to cancer cells.